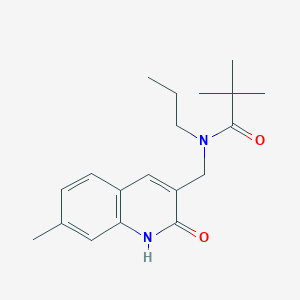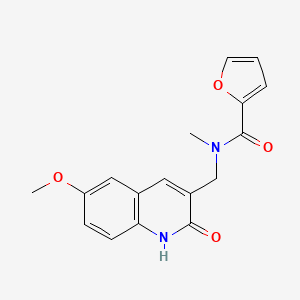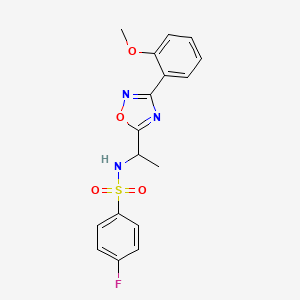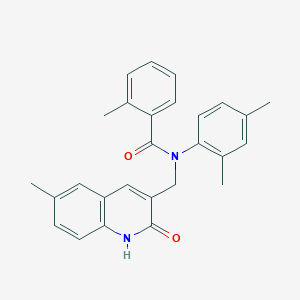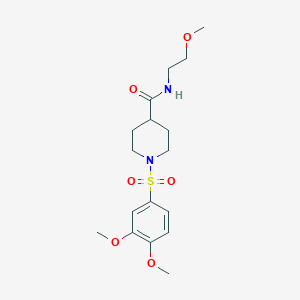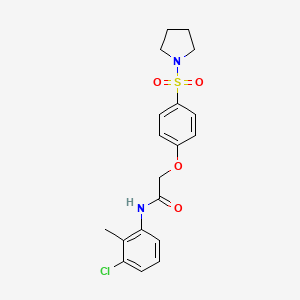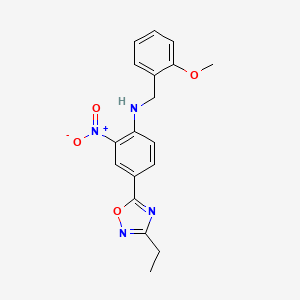
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as EOAN or ethyl oxadiazole aniline nitro.
作用机制
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also interfere with the function of certain proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is that it is relatively easy to synthesize and purify. It also has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
未来方向
There are many potential future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. Some possible areas of investigation include:
1. Further studies on its anti-inflammatory and anti-cancer properties, including in vivo studies in animal models and clinical trials in humans.
2. Investigation of its potential as a pesticide, including studies on its efficacy and environmental impact.
3. Exploration of its potential as a dye or pigment, including studies on its color properties and stability.
4. Studies on its mechanism of action, including identification of its molecular targets and signaling pathways.
5. Investigation of its potential side effects and toxicity, including studies on its effects on different organ systems and its potential for drug interactions.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential as a pesticide and dye. However, more research is needed to fully understand its mechanism of action, potential side effects and toxicity, and other potential applications.
合成方法
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the reaction of ethyl 2-amino-3-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxylate with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been investigated as a potential pesticide. In industry, it has been explored for its potential use as a dye or pigment.
属性
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-17-20-18(26-21-17)12-8-9-14(15(10-12)22(23)24)19-11-13-6-4-5-7-16(13)25-2/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXWEFFKFYYBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

